2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Overview
Description
The chemical compound is part of a broader class of triazole derivatives, known for their versatile applications in various fields such as agriculture, medicine, and materials science. These compounds are synthesized through multiple steps involving organic synthesis techniques.
Synthesis Analysis
The synthesis of related triazole derivatives often involves base-catalyzed Claisen-Schmidt condensation reactions, nucleophilic substitution, and cycloaddition reactions. For example, the preparation of similar compounds like (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was achieved through condensation, chlorination, and esterification reactions (Yan Shuang-hu, 2014). Another synthesis approach involved copper-catalyzed alkyne-azide cycloaddition to produce 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives, demonstrating the utility of click chemistry in triazole synthesis (Eloisa Román-Maldonado et al., 2017).
Molecular Structure Analysis
The structural characterization of these compounds typically involves techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For instance, crystal structures and Hirshfeld surface studies of chalcone derivatives related to the target compound were explored to understand their intermolecular interactions and molecular conformations (Vinutha V. Salian et al., 2018).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, such as nucleophilic substitutions, which are key to modifying their structures for specific applications. Their reactivity is often investigated through theoretical and computational methods, including density functional theory (DFT) to predict reactivity descriptors (A. Bakheit et al., 2023).
Scientific Research Applications
Antifungal Applications :
- Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, including compounds structurally related to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, have shown high activity against various Candida strains with low toxicity, indicating their potential as antifungal compounds (Zambrano-Huerta et al., 2019).
- Synthesized 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives exhibited excellent antifungal activities against common pathogens, surpassing commercial fungicides like tebuconazole and dif (Yu et al., 2009).
- Halogen-substituted triazole compounds related to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol showed promising antifungal profiles against Candida strains (Lima-Neto et al., 2012).
Agricultural Applications :
- The compound is a key intermediate in the synthesis of prothioconazole, an agricultural fungicide, indicating its significance in crop protection and management (Ji et al., 2017).
- Biaryoxy-substituted triazoles, which can be synthesized from compounds similar to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, exhibited antifungal activity significantly higher than voriconazole against Candida albicans, suggesting their utility in plant protection (Liu et al., 2008).
Medical and Biochemical Research :
- Novel triazole derivatives, including structures akin to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, have been synthesized as potent inhibitors of human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in pyrimidine synthesis, which could have therapeutic implications (Gong et al., 2017).
- Some derivatives demonstrated significant anti-lipase and anti-α-glucosidase activity, indicating potential applications in managing diseases like diabetes and obesity (Bekircan et al., 2015).
Chemical Synthesis and Characterization :
- The compound has been utilized in the synthesis of novel molecules with anticonvulsive and peripheral n-cholinolytic activities, though it showed no antibacterial activity (Papoyan et al., 2011).
- It has also been used to create derivatives characterized using density functional theory (DFT)-based descriptors analysis, contributing to the understanding of the chemical properties and reactivity of these compounds (Román-Maldonado et al., 2017).
properties
IUPAC Name |
2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c15-12-4-2-1-3-11(12)7-14(20,13(16)5-6-13)8-19-10-17-9-18-19/h1-4,9-10,20H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUQPWODPBDTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C=NC=N3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044338 | |
Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
CAS RN |
120983-64-4 | |
Record name | α-(1-Chlorocyclopropyl)-α-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120983-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SXX 0665 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120983644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1-CHLOROCYCLOPROPYL)-1-(2-CHLOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3EX17303Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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